molecular formula C16H13N3OS B12172630 N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide

Cat. No.: B12172630
M. Wt: 295.4 g/mol
InChI Key: QYXWHMDYMVPARY-UHFFFAOYSA-N
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Description

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide typically involves the reaction of substituted amidrazones with thionyl chloride to form the thiadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the thiadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation through interactions with specific signaling pathways .

Comparison with Similar Compounds

N-(2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-ylidene)acetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiadiazole derivatives.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)acetamide

InChI

InChI=1S/C16H13N3OS/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

QYXWHMDYMVPARY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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